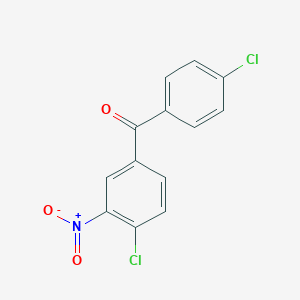

4,4'-Dichloro-3-nitrobenzophenone

Description

Properties

IUPAC Name |

(4-chloro-3-nitrophenyl)-(4-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Cl2NO3/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(7-9)16(18)19/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFPZMPLEYZRJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40351043 | |

| Record name | 4,4'-Dichloro-3-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31431-17-1 | |

| Record name | 4,4'-Dichloro-3-nitrobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40351043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and characterization of 4,4'-Dichloro-3-nitrobenzophenone

An In-depth Technical Guide to the Synthesis and Characterization of 4,4'-Dichloro-3-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted aromatic ketone of significant interest in medicinal chemistry and materials science, serving as a versatile intermediate for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its synthesis via electrophilic aromatic substitution, detailed protocols for its purification, and a thorough analysis of its structural characterization using modern spectroscopic techniques. The causality behind experimental choices, safety considerations, and data interpretation are discussed in detail to provide a field-proven and scientifically rigorous resource for researchers.

Introduction and Significance

Substituted benzophenones are a class of compounds with a wide range of applications, from photoinitiators and fragrances to their prominent role as scaffolds in drug discovery. The introduction of chloro and nitro functionalities onto the benzophenone core, as in this compound, creates a molecule with specific electronic and steric properties, making it a valuable precursor for various derivatives. The electron-withdrawing nature of the nitro group and the presence of reactive chlorine atoms allow for further chemical modifications, such as nucleophilic aromatic substitution or reduction of the nitro group to an amine, opening avenues for the synthesis of novel bioactive compounds and functional materials.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: a Friedel-Crafts acylation to form the dichlorobenzophenone backbone, followed by a regioselective nitration.

Step 1: Friedel-Crafts Acylation for the Synthesis of 4,4'-Dichlorobenzophenone

The initial step involves the electrophilic acylation of chlorobenzene with 4-chlorobenzoyl chloride, catalyzed by a Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[1][2]

Reaction Scheme:

Causality Behind Experimental Choices:

-

Reactants: Chlorobenzene is used in excess to serve as both the reactant and the solvent, driving the reaction towards the product. 4-chlorobenzoyl chloride is the acylating agent.

-

Catalyst: Anhydrous aluminum chloride is a potent Lewis acid that coordinates with the acyl chloride, generating a highly electrophilic acylium ion, which is the key intermediate for the electrophilic attack on the chlorobenzene ring.[3][4] More than one equivalent of AlCl₃ is required because it complexes with both the acyl chloride and the resulting ketone product.

-

Temperature: The reaction is initially performed at a low temperature to control the exothermic reaction between AlCl₃ and the acyl chloride. The temperature is then raised to facilitate the reaction, which would be slow at room temperature due to the deactivating nature of the chlorine substituent on the aromatic ring.[5]

Experimental Protocol:

-

To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.3-1.5 equivalents).

-

Add an excess of chlorobenzene to the flask.

-

Cool the mixture in an ice bath and slowly add 4-chlorobenzoyl chloride (1 equivalent) dropwise from the dropping funnel with constant stirring.

-

After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 50-60°C for several hours until the reaction is complete (monitored by TLC).[6]

-

Cool the reaction mixture and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride-ketone complex.[3]

-

The organic layer is separated, washed with water, a dilute sodium bicarbonate solution, and finally with brine.

-

The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure to yield crude 4,4'-dichlorobenzophenone.

-

The crude product can be purified by recrystallization from ethanol to obtain a white solid.[1]

Step 2: Nitration of 4,4'-Dichlorobenzophenone

The second step is the electrophilic nitration of the synthesized 4,4'-dichlorobenzophenone. The nitro group is directed to the ortho position of the carbonyl group and meta to the chlorine atom on one of the phenyl rings.

Reaction Scheme:

Causality Behind Experimental Choices:

-

Reagents: A mixture of concentrated nitric acid and concentrated sulfuric acid (mixed acid) is used as the nitrating agent. Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

-

Temperature: The reaction temperature must be carefully controlled. Nitration is an exothermic reaction, and higher temperatures can lead to the formation of dinitro and other side products.

-

Regioselectivity: The benzophenone core is deactivating towards electrophilic substitution. The nitration will occur on one of the rings. The carbonyl group is a meta-director, while the chlorine atom is an ortho, para-director. The directing effects of both substituents influence the final position of the nitro group. The position ortho to the carbonyl and meta to the chlorine is favored.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4,4'-dichlorobenzophenone (1 equivalent) in concentrated sulfuric acid at room temperature.

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid dropwise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for a few hours, monitoring the progress by TLC.

-

Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.

-

The crude this compound is then dried.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol or acetic acid.

Purification and Physical Properties

Purification of the final product is crucial to remove any unreacted starting materials or side products.

| Technique | Description |

| Recrystallization | The crude product can be dissolved in a hot solvent (e.g., ethanol, acetic acid) and allowed to cool slowly, leading to the formation of pure crystals.[7] |

| Column Chromatography | For higher purity, silica gel column chromatography can be employed using a solvent system such as hexane/ethyl acetate. |

Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₃H₇Cl₂NO₃ | [8] |

| Molecular Weight | 296.11 g/mol | [9] |

| IUPAC Name | (4-chloro-3-nitrophenyl)(4-chlorophenyl)methanone | [8] |

| CAS Number | 31431-17-1 | [9] |

| Appearance | Expected to be a pale yellow solid |

Characterization

A combination of spectroscopic methods is used to confirm the structure and purity of the synthesized this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Peaks:

| Functional Group | Wavenumber (cm⁻¹) | Appearance |

| C=O (ketone) | 1660-1680 | Strong, sharp |

| C-NO₂ (asymmetric stretch) | 1520-1550 | Strong |

| C-NO₂ (symmetric stretch) | 1340-1360 | Strong |

| C-Cl | 700-800 | Strong |

| C=C (aromatic) | 1450-1600 | Medium to weak |

The IR spectrum of the related compound 4-Chloro-3-nitrobenzophenone shows characteristic peaks for the carbonyl and nitro groups, which would be very similar in the target molecule.[10]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the detailed structure of the molecule.[11]

Expected ¹H NMR Spectral Data (in CDCl₃):

The aromatic region (7.5-8.5 ppm) will show a complex pattern of multiplets corresponding to the seven protons on the two phenyl rings. The protons on the nitro-substituted ring will be shifted further downfield due to the electron-withdrawing effect of the nitro and carbonyl groups.

Expected ¹³C NMR Spectral Data (in CDCl₃):

The spectrum will show 13 distinct signals for the carbon atoms. The carbonyl carbon will appear significantly downfield (~190-195 ppm). The carbon attached to the nitro group will also be downfield.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected Mass Spectrum:

-

Molecular Ion (M⁺): A prominent peak corresponding to the molecular weight of the compound (m/z = 295, with isotopic peaks for Cl³⁵ and Cl³⁷).

-

Fragmentation: Characteristic fragmentation patterns would involve the loss of NO₂, Cl, and the cleavage around the carbonyl group, leading to fragments such as [M-NO₂]⁺ and benzoyl-type cations.

Safety and Handling

Working with the reagents involved in this synthesis requires strict adherence to safety protocols.[12]

-

Friedel-Crafts Acylation: Anhydrous aluminum chloride is corrosive and reacts violently with water. 4-chlorobenzoyl chloride is a lachrymator and is corrosive. The reaction evolves HCl gas, which is toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood.[13][14]

-

Nitration: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents.[15] The nitration reaction is highly exothermic and can run away if the temperature is not controlled. Personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory.

-

Product: Nitro compounds can be toxic and should be handled with care.

Conclusion

This guide has outlined a reliable and well-rationalized pathway for the synthesis of this compound. By understanding the underlying principles of the Friedel-Crafts acylation and electrophilic nitration reactions, researchers can effectively produce this valuable chemical intermediate. The detailed characterization and safety protocols provided herein are intended to ensure the successful and safe execution of this synthesis in a laboratory setting.

Diagrams

Caption: Overall workflow for the synthesis of this compound.

Sources

- 1. CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. scribd.com [scribd.com]

- 6. CA1213906A - Process for preparation of 3,3'- or 3,4'- diaminobenzophenone - Google Patents [patents.google.com]

- 7. CN111072589A - Recrystallization method and preparation method of mirabegron - Google Patents [patents.google.com]

- 8. This compound | C13H7Cl2NO3 | CID 689089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scbt.com [scbt.com]

- 10. 4-Chloro-3-nitrobenzophenone [webbook.nist.gov]

- 11. rsc.org [rsc.org]

- 12. Mobile [my.chemius.net]

- 13. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 14. chemos.de [chemos.de]

- 15. ehs.wwu.edu [ehs.wwu.edu]

Physicochemical properties of 4,4'-Dichloro-3-nitrobenzophenone

An In-depth Technical Guide to the Physicochemical Properties of 4,4'-Dichloro-3-nitrobenzophenone

This guide provides a comprehensive technical overview of this compound (CAS No. 31431-17-1), tailored for researchers, scientists, and professionals in drug development. It moves beyond a simple data sheet to offer insights into the causality behind analytical choices and the compound's potential as a synthetic intermediate.

Compound Identification and Core Physical Properties

This compound is a polysubstituted aromatic ketone. Its structure, featuring two chlorinated phenyl rings and a nitro group, makes it a valuable, albeit complex, building block in organic synthesis. The strategic placement of these functional groups offers multiple reaction sites for developing more complex molecules, particularly within pharmaceutical and materials science research.[1][2]

The IUPAC name for this compound is (4-chloro-3-nitrophenyl)-(4-chlorophenyl)methanone.[3] Its fundamental physicochemical properties are summarized in the table below, providing a quantitative foundation for its handling, analysis, and application in experimental design.

| Property | Value | Source(s) |

| CAS Number | 31431-17-1 | [3][4] |

| Molecular Formula | C₁₃H₇Cl₂NO₃ | [3][4] |

| Molecular Weight | 296.11 g/mol | [4] |

| Melting Point | 86-90 °C | [4] |

| Boiling Point | 446.9 °C at 760 mmHg | [4] |

| Density | 1.456 g/cm³ | [4] |

| XLogP3 | 4.2 | [3] |

| Appearance | Yellow Powder (inferred) | [5] |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone.[5] |

Spectroscopic Characterization Profile (Predicted)

While publicly available spectra for this specific molecule are limited, its structure allows for a robust prediction of its spectral characteristics. This predictive analysis is crucial for researchers in verifying its synthesis and assessing its purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for structural elucidation. For this compound dissolved in a deuterated solvent like CDCl₃, the following proton (¹H) and carbon (¹³C) spectral features are anticipated:

-

¹H NMR: The spectrum will exhibit complex signals in the aromatic region (approx. 7.5-8.2 ppm). The protons on the 4-chlorophenyl ring would likely appear as a doublet of doublets (an AA'BB' system). The three protons on the 4-chloro-3-nitrophenyl ring will present as distinct multiplets, with the proton adjacent to the nitro group shifted furthest downfield due to strong deshielding effects.

-

¹³C NMR: The spectrum will show 13 distinct carbon signals. The carbonyl carbon (C=O) is expected to have a chemical shift around 194-196 ppm. The aromatic carbons will appear between 120-140 ppm, with carbons directly attached to the nitro group and chlorine atoms showing characteristic shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides definitive evidence of the compound's key functional groups. A KBr pellet or thin film IR spectrum is expected to show the following characteristic absorption bands:

-

~1665 cm⁻¹ (strong): A sharp, strong absorption band corresponding to the C=O (ketone) stretching vibration.

-

~1530 cm⁻¹ and ~1350 cm⁻¹ (strong): Two distinct bands representing the asymmetric and symmetric stretching vibrations of the aromatic nitro (Ar-NO₂) group, respectively.

-

~1100-1000 cm⁻¹ (medium-strong): Absorption due to the C-Cl stretching vibrations.

-

~3100-3000 cm⁻¹ (weak): Aromatic C-H stretching.

UV-Visible Spectroscopy

The benzophenone core is a strong chromophore. In a solvent like ethanol or acetonitrile, the UV-Vis spectrum is predicted to display significant absorption bands:

-

A strong absorption peak (λmax) around 260 nm, attributed to the π→π* electronic transitions within the conjugated aromatic system.[6]

-

A weaker, longer-wavelength shoulder corresponding to the n→π* transition of the carbonyl group. The presence of chloro and nitro substituents will likely cause a bathochromic (red) shift compared to unsubstituted benzophenone.

Analytical Methodologies for Purity and Quantification

Establishing robust analytical methods is critical for any research or development involving this compound. The following protocols are designed as self-validating systems for the accurate identification and quantification of this compound.

Caption: General workflow for chromatographic analysis.

High-Performance Liquid Chromatography (HPLC)

This method is ideal for assessing purity and performing quantitative analysis. The choice of a C18 column is based on the non-polar nature of the analyte, ensuring good retention and separation from potential impurities.

Protocol:

-

System Preparation: Use an HPLC system equipped with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of Acetonitrile (Solvent A) and 10 mM potassium dihydrogen phosphate buffer, pH 3.8 (Solvent B).[7]

-

Start with 65% A / 35% B.

-

Ramp to 95% A over 10 minutes.

-

Hold at 95% A for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at 260 nm.

-

Injection Volume: 10 µL.

-

Standard Preparation: Prepare a stock solution of the compound in acetonitrile and create a series of dilutions to generate a calibration curve for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for unambiguous identification and for detecting volatile or semi-volatile impurities. The on-column injection technique is recommended to prevent thermal degradation of the analyte.[8]

Protocol:

-

System Preparation: Use a GC-MS system with an electron ionization (EI) source.

-

Column: A low-polarity capillary column such as a TR-5MS (30 m x 0.25 mm x 0.1 µm).[8]

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.[8]

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp at 15 °C/min to 300 °C.

-

Hold at 300 °C for 10 minutes.

-

-

Injection: On-column injection is preferred to minimize thermal stress.

-

Mass Spectrometer: Scan from m/z 50 to 400. The molecular ion (M⁺) at m/z 295/297/299 (due to chlorine isotopes) and characteristic fragment ions will confirm the compound's identity.

Plausible Synthesis Pathway

Understanding the synthesis of this compound is key to recognizing potential process-related impurities. A common and logical approach involves a two-step process starting from commercially available materials.

Caption: A plausible two-step synthesis route.

-

Friedel-Crafts Acylation: 4,4'-Dichlorobenzophenone is synthesized by the reaction of chlorobenzene with 4-chlorobenzoyl chloride using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

-

Electrophilic Nitration: The resulting 4,4'-dichlorobenzophenone is then subjected to nitration. A mixture of concentrated nitric acid and sulfuric acid is used to generate the nitronium ion (NO₂⁺), which then attacks one of the aromatic rings.[9] The reaction is controlled by temperature to favor mono-nitration at the position ortho to the activating carbonyl group and meta to the deactivating chloro group.[9]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound should always be consulted, data from analogous compounds like 4-chloro-3-nitrobenzophenone provide a strong basis for safe handling procedures.[10][11][12]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[10]

-

Handling: Use only in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[12] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials.[5] Keep the container tightly closed when not in use.[11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10]

Potential Applications in Drug Discovery and Development

The true value of this compound lies in its versatility as a synthetic intermediate. The presence of three distinct functional handles—a reducible nitro group, a reactive ketone, and two aryl chlorides suitable for cross-coupling reactions—opens numerous avenues for molecular elaboration.

-

Scaffold for Heterocycles: The nitro group can be readily reduced to an amine, which can then be used in cyclization reactions to form nitrogen-containing heterocycles like benzimidazoles or quinoxalines—privileged structures in medicinal chemistry.[1]

-

Cross-Coupling Reactions: The aryl chloride positions can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds, enabling the construction of complex molecular architectures.

-

Precursor for Photoaffinity Probes: Benzophenones are well-known photoactivatable groups. This compound could serve as a precursor for designing photoaffinity labels to study drug-target interactions.

The inclusion of chlorine atoms is also significant, as halogenation is a common strategy in drug design to modulate pharmacokinetic properties such as lipophilicity, metabolic stability, and binding affinity.[2]

References

Click to expand

-

Gaurang International. (n.d.). 4-CHLORO-3-NITROBENZOPHENONE Manufacturer, Supplier from Surat. Retrieved from [Link]

- Google Patents. (n.d.). CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 4-Chloro-3-nitrobenzophenone. NIST Chemistry WebBook. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis absorption spectrum of the chlorophenols. Retrieved from [Link]

-

Hov, M., et al. (2017). A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone. Environmental Science and Pollution Research, 24(15), 13796-13803. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectra of: 4,4′-dichlorobenzophenone oxime (EtOH solution). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 4-Amino-3-nitrobenzophenone: Your Essential Partner in Organic Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). United States Patent Office.

-

Njardarson, J. T., et al. (2014). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Journal of Chemical Biology, 7(4), 119-131. Retrieved from [Link]

-

ResearchGate. (n.d.). UV-Vis spectral changes during photolysis of 4,4'-diazidobenzophenone in dichloromethane solution. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C13H7Cl2NO3 | CID 689089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. 4-CHLORO-3-NITROBENZOPHENONE Manufacturer, Supplier from Surat [gauranginternational.in]

- 6. 4-CHLORO-3-NITROBENZOPHENONE | 56107-02-9 [chemicalbook.com]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. A refined method for analysis of 4,4′-dicofol and 4,4′-dichlorobenzophenone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone - Google Patents [patents.google.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. WERCS Studio - Application Error [assets.thermofisher.com]

A Comprehensive Technical Guide to 4,4'-Dichloro-3-nitrobenzophenone: Synthesis, Application, and Core Identifiers

Abstract: In the landscape of medicinal chemistry and organic synthesis, halogenated and nitrated aromatic ketones serve as foundational building blocks for a vast array of functional molecules. This guide provides an in-depth technical overview of 4,4'-Dichloro-3-nitrobenzophenone, a key intermediate whose strategic functionalization offers a gateway to novel therapeutic agents and materials. We will explore its core chemical identifiers, physicochemical properties, a detailed, field-proven synthesis protocol with mechanistic insights, and its versatile applications in drug discovery. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their synthetic endeavors.

Core Chemical Identity & Physicochemical Properties

Accurate identification is the cornerstone of any chemical workflow. This compound is a polysubstituted aromatic ketone. The presence of two chlorine atoms and a nitro group on the benzophenone framework significantly influences its reactivity and physical characteristics.

Key Identifiers

The compound is uniquely identified by several internationally recognized numbering and notation systems.

| Identifier | Value | Source |

| CAS Number | 31431-17-1 | [1][2][3] |

| IUPAC Name | (4-chloro-3-nitrophenyl)(4-chlorophenyl)methanone | [3] |

| Molecular Formula | C₁₃H₇Cl₂NO₃ | [1][2][3] |

| Molecular Weight | 296.11 g/mol | [1][2] |

| InChI | InChI=1S/C13H7Cl2NO3/c14-10-4-1-8(2-5-10)13(17)9-3-6-11(15)12(7-9)16(18)19/h1-7H | [3] |

| InChIKey | ZUFPZMPLEYZRJG-UHFFFAOYSA-N | [3] |

| Canonical SMILES | C1=CC(=CC=C1)C(=O)C2=CC(=C(C=C2)Cl)N(=O)[O-] | [3] |

| DSSTox ID | DTXSID40351043 | [2][3] |

Physicochemical Data

The compound's physical properties are critical for determining appropriate solvents, reaction conditions, and purification methods.

| Property | Value | Source |

| Melting Point | 86-90 °C | [2] |

| Boiling Point (Predicted) | 446.9 °C at 760 mmHg | [2] |

| Density (Predicted) | 1.456 g/cm³ | [2] |

| XLogP3 | 4.2 | [3] |

| Topological Polar Surface Area | 62.9 Ų | [3] |

| Complexity | 350 | [3] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is typically achieved via the electrophilic nitration of 4,4'-dichlorobenzophenone. The choice of reagents and strict control over reaction conditions are paramount to achieving high yield and regioselectivity, selectively installing the nitro group at the C3 position, which is activated by the carbonyl group and directed by the existing chlorine atom.

Synthesis Workflow Diagram

The following diagram outlines the logical flow from starting materials to the final, purified product.

Caption: Synthesis workflow for this compound.

Detailed Synthesis Protocol

This protocol is a self-validating system, incorporating in-process controls and purification to ensure high purity of the final compound.

Materials:

-

4,4'-Dichlorobenzophenone

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Ethanol (95%)

-

Deionized Water

-

Ice

Protocol:

-

Reactor Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 0.1 mol of 4,4'-dichlorobenzophenone in 1.5-2.0 mol of concentrated sulfuric acid. Stir until a homogenous solution is formed.

-

Causality: Sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the reaction.

-

-

Temperature Control: Cool the flask in an ice-salt bath to maintain an internal temperature of 0-5 °C.

-

Causality: Nitration is a highly exothermic reaction. Low temperatures are critical to prevent over-nitration (e.g., the formation of the dinitro- product) and to minimize side reactions.

-

-

Addition of Nitrating Agent: Prepare a nitrating mixture by slowly adding 0.11 mol of concentrated nitric acid to 0.5 mol of concentrated sulfuric acid in a separate beaker, cooled in an ice bath. Transfer this mixture to the dropping funnel. Add the nitrating mixture dropwise to the solution of dichlorobenzophenone over 60-90 minutes, ensuring the temperature does not exceed 10 °C.

-

Causality: A pre-mixed nitrating agent ensures the controlled generation of the nitronium ion. Slow, dropwise addition is a key control point for managing the reaction's exothermicity.

-

-

Reaction & Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for an additional 2-3 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching & Precipitation: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A solid precipitate will form.

-

Causality: Quenching in ice water serves two purposes: it stops the reaction immediately and precipitates the organic product, which is insoluble in the aqueous acidic medium.

-

-

Isolation and Neutralization: Collect the crude solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.

-

Causality: Washing removes residual acids, which are critical to remove before subsequent steps and for the stability of the final product.

-

-

Purification: Purify the crude product by recrystallization from a suitable solvent, such as ethanol. Dissolve the solid in a minimum amount of hot ethanol and allow it to cool slowly to form crystals.

-

Causality: Recrystallization is a robust purification technique that separates the desired product from soluble impurities and any unreacted starting material, yielding a product of high purity.

-

-

Drying and Characterization: Collect the pure crystals by filtration and dry them in a vacuum oven. Characterize the final product by melting point analysis, NMR, and IR spectroscopy to confirm its identity and purity.

Utility in Drug Discovery & Chemical Synthesis

This compound is not typically an active pharmaceutical ingredient (API) itself but rather a highly valuable and versatile intermediate. Its chemical architecture provides three key points for modification, making it a powerful scaffold for building diverse molecular libraries. The strategic incorporation of chlorine and nitro groups is known to enhance the biological activity of molecules.[4][5]

Role as a Versatile Chemical Intermediate

The true value of this compound lies in the distinct reactivity of its functional groups.

-

Reduction of the Nitro Group: The nitro group can be readily reduced to a primary amine (-NH₂). This transformation is fundamental, as the resulting 3-amino-4,4'-dichlorobenzophenone is a precursor for constructing heterocyclic rings, such as benzimidazoles, which are known to possess antiviral properties.[6]

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom ortho to the nitro group is activated towards SₙAr, allowing for its displacement by various nucleophiles (e.g., amines, alkoxides) to introduce further diversity.

-

Modification of the Second Phenyl Ring: The chlorine on the second ring can also be targeted for substitution, often under different reaction conditions, allowing for sequential and controlled modifications.

Logical Application Workflow

Caption: Role of this compound as a versatile scaffold.

Safety, Handling, and Toxicity Profile

As a halogenated nitroaromatic compound, this compound requires careful handling. While specific toxicity data for this exact compound is limited, the profile can be inferred from structurally related molecules.

Disclaimer: This information is synthesized from related compounds and should be supplemented by a specific Safety Data Sheet (SDS) from the supplier before handling.

| Hazard Category | Description | Precautionary Measures |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[7][8] | Wear appropriate PPE, including gloves, lab coat, and eye/face protection. Use only in a well-ventilated area or chemical fume hood.[8] |

| Eye/Skin Irritation | Causes skin irritation and serious eye irritation.[9] | Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[7][8] |

| Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. | Minimize exposure duration and quantity. |

| Environmental Hazard | Toxic to aquatic life with long-lasting effects.[7] | Avoid release to the environment. Dispose of contents/container to an approved waste disposal plant. |

First Aid:

-

Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek medical attention if you feel unwell.[8]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[7][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

References

-

4,4'-Dichloro-3,3'-dinitrobenzophenone | C13H6Cl2N2O5 | CID 348301 . PubChem. [Link]

-

This compound | C13H7Cl2NO3 | CID 689089 . PubChem. [Link]

- CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone.

-

4-Chloro-3-nitrobenzophenone | C13H8ClNO3 | CID 41743 . PubChem. [Link]

-

4-Chloro-3-nitrobenzophenone . NIST WebBook. [Link]

-

4 CHLORO 3 NITRO BENZOPHENONE . SDI. [Link]

- A kind of synthetic method of the chloro benzophenone of 3 nitro 4.

- United States Patent Office - Dyestuffs.

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review . PubMed Central (PMC). [Link]

- US4483986A - 4-Nitrobenzophenone compounds.

-

4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones . Royal Society of Chemistry. [Link]

- CN103342634A - Synthesis method of 4, 4'-dihydroxy benzophenone.

-

N-(3-chlorophenethyl)-4-nitrobenzamide . MDPI. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C13H7Cl2NO3 | CID 689089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. US4483986A - 4-Nitrobenzophenone compounds - Google Patents [patents.google.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. synquestlabs.com [synquestlabs.com]

A Spectroscopic Guide to 4,4'-Dichloro-3-nitrobenzophenone: Elucidating Molecular Structure

This technical guide provides an in-depth analysis of the spectroscopic data for 4,4'-Dichloro-3-nitrobenzophenone, a substituted aromatic ketone of interest to researchers and professionals in drug development and materials science. Due to the limited availability of direct experimental spectra for this specific compound in public databases, this guide leverages predictive methodologies and comparative data from structurally analogous compounds to offer a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₁₃H₇Cl₂NO₃ and a molecular weight of approximately 296.11 g/mol [1][2][3]. Its structure, featuring two substituted phenyl rings attached to a central carbonyl group, gives rise to a unique spectroscopic fingerprint. The presence of electron-withdrawing chloro and nitro groups significantly influences the electronic environment of the aromatic protons and carbons, which is clearly discernible in its NMR spectra. The carbonyl and nitro functionalities produce strong, characteristic absorption bands in the IR spectrum, while the overall structure dictates a predictable fragmentation pattern in mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information about the electronic environment of each unique nucleus.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Acquisition:

-

Acquire the proton NMR spectrum using a standard pulse program.

-

Optimize spectral width, acquisition time, and relaxation delay for aromatic compounds.

-

Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication) to improve the signal-to-noise ratio.

-

Phase and baseline correct the spectrum.

-

Integrate all signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Process the FID similarly to the ¹H spectrum.

-

¹H NMR Spectral Data (Predicted)

The ¹H NMR spectrum of this compound is expected to show signals in the aromatic region (typically 7.0-8.5 ppm). The protons on each ring will exhibit distinct chemical shifts and coupling patterns due to the influence of the substituents.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2', H-6' | ~7.8 | d | ~8.5 |

| H-3', H-5' | ~7.5 | d | ~8.5 |

| H-2 | ~8.2 | d | ~2.0 |

| H-5 | ~7.9 | d | ~8.5 |

| H-6 | ~8.0 | dd | ~8.5, 2.0 |

Interpretation of the ¹H NMR Spectrum:

-

The 4-chlorophenyl ring: This ring will show a characteristic AA'BB' system, which often appears as two doublets for a 1,4-disubstituted benzene ring[4]. The protons ortho to the carbonyl group (H-2', H-6') are expected to be more deshielded (further downfield) than the protons meta to the carbonyl group (H-3', H-5').

-

The 4-chloro-3-nitrophenyl ring: The protons on this ring are all in unique electronic environments.

-

H-2 is ortho to the nitro group and meta to the carbonyl, leading to a significant downfield shift. It will likely appear as a doublet due to coupling with H-6.

-

H-6 is ortho to the carbonyl group and meta to both the chloro and nitro groups. It is expected to be a doublet of doublets due to coupling with H-5 and H-2.

-

H-5 is ortho to the chloro group and meta to the carbonyl group. It will likely appear as a doublet due to coupling with H-6.

-

¹³C NMR Spectral Data (Predicted)

The proton-decoupled ¹³C NMR spectrum will provide information about the number of unique carbon environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~194 |

| C-1' | ~136 |

| C-2', C-6' | ~131 |

| C-3', C-5' | ~129 |

| C-4' | ~139 |

| C-1 | ~135 |

| C-2 | ~125 |

| C-3 | ~148 |

| C-4 | ~134 |

| C-5 | ~133 |

| C-6 | ~130 |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon (C=O): The ketone carbonyl carbon is expected to resonate significantly downfield, typically in the range of 190-200 ppm[5].

-

Aromatic Carbons: The aromatic carbons will appear in the 120-150 ppm region[6].

-

The carbon bearing the nitro group (C-3) will be highly deshielded.

-

The carbons attached to the chlorine atoms (C-4 and C-4') will also be deshielded.

-

The number of distinct signals in the aromatic region will confirm the substitution pattern. Due to the asymmetry of the 4-chloro-3-nitrophenyl ring, all six carbons are expected to be unique. The 4-chlorophenyl ring has symmetry, resulting in four distinct carbon signals.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Objective: To obtain the infrared absorption spectrum.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Methodology:

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

ATR: Place a small amount of the solid sample directly onto the attenuated total reflectance (ATR) crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).

-

Predicted IR Spectral Data

| Vibrational Mode | **Predicted Absorption Range (cm⁻¹) ** | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Weak |

| C=O (Ketone) Stretch | 1680 - 1660 | Strong |

| N-O Asymmetric Stretch | 1550 - 1530 | Strong |

| Aromatic C=C Stretch | 1600 - 1475 | Medium to Weak |

| N-O Symmetric Stretch | 1360 - 1340 | Strong |

| C-Cl Stretch | 850 - 550 | Strong |

Interpretation of the IR Spectrum:

-

Carbonyl (C=O) Stretch: A strong absorption band is expected around 1670 cm⁻¹, which is characteristic of an aromatic ketone. Conjugation with the aromatic rings lowers the frequency from that of a simple aliphatic ketone[7].

-

Nitro (NO₂) Stretches: Aromatic nitro compounds exhibit two strong and characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the N-O bonds[8][9][10]. These are expected around 1540 cm⁻¹ and 1350 cm⁻¹, respectively[8][9].

-

Aromatic C-H and C=C Stretches: Absorptions for aromatic C-H stretching are expected just above 3000 cm⁻¹[11]. The C=C stretching vibrations within the aromatic rings will appear in the 1600-1475 cm⁻¹ region[11].

-

C-Cl Stretch: The carbon-chlorine stretching vibration will be observed in the fingerprint region, typically between 850 and 550 cm⁻¹[7].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol: MS Data Acquisition

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments.

Instrumentation: A mass spectrometer, commonly coupled with a gas chromatograph (GC-MS) or using a direct insertion probe. Electron ionization (EI) is a common ionization method for such compounds.

Methodology:

-

Sample Introduction: The sample is introduced into the ion source where it is vaporized.

-

Ionization: The gaseous molecules are bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a radical cation (the molecular ion, M⁺•).

-

Fragmentation: The molecular ion, having excess energy, undergoes fragmentation into smaller charged and neutral species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative abundance against m/z.

Predicted Mass Spectrum Fragmentation

The mass spectrum of this compound is expected to show a prominent molecular ion peak. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion (M, M+2, M+4) and any chlorine-containing fragments.

Key Predicted Fragments:

| m/z | Proposed Fragment Structure | Notes |

| 295/297/299 | [C₁₃H₇Cl₂NO₃]⁺• | Molecular ion (M⁺•) with isotopic pattern for two Cl atoms. |

| 250/252 | [C₁₃H₇Cl₂O]⁺ | Loss of NO₂ radical. |

| 183/185 | [C₇H₃ClNO]⁺ | 4-chloro-3-nitrophenyl acylium ion. |

| 139/141 | [C₇H₄ClO]⁺ | 4-chlorobenzoyl cation. |

| 111/113 | [C₆H₄Cl]⁺ | 4-chlorophenyl cation. |

Interpretation of the Mass Spectrum:

Aromatic compounds generally show a stable molecular ion[12]. The most common fragmentation pathway for ketones is α-cleavage, where the bonds adjacent to the carbonyl group are broken[13]. For this compound, this would lead to the formation of the 4-chlorobenzoyl cation (m/z 139/141) and the 4-chloro-3-nitrophenyl acylium ion (m/z 183/185). Further fragmentation of these ions, such as the loss of CO, can also be expected. The loss of the nitro group as a radical (NO₂) from the molecular ion is another likely fragmentation pathway.

Visualizing the Spectroscopic Workflow and Molecular Structure

The following diagrams illustrate the molecular structure with atom numbering for NMR assignments and a typical workflow for spectroscopic analysis.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Sources

- 1. scbt.com [scbt.com]

- 2. echemi.com [echemi.com]

- 3. This compound | C13H7Cl2NO3 | CID 689089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Cshifts [sites.science.oregonstate.edu]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]

- 8. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. prezi.com [prezi.com]

- 13. chem.libretexts.org [chem.libretexts.org]

Harnessing the Potential of 4,4'-Dichloro-3-nitrobenzophenone: A Technical Guide for Medicinal Chemists

Abstract

The benzophenone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs.[1] This technical guide provides an in-depth analysis of 4,4'-Dichloro-3-nitrobenzophenone, a sparsely studied yet highly promising starting material for drug discovery. While direct therapeutic applications of this specific molecule are not documented, its unique arrangement of functional groups—a reducible nitro group, two chlorine atoms with differential reactivity, and a central carbonyl moiety—presents a versatile platform for synthetic diversification. This document, intended for researchers and drug development professionals, will elucidate the core chemical properties of this compound, propose strategic pathways for its derivatization, and outline detailed experimental and biological evaluation protocols to unlock its potential in developing novel therapeutic agents, particularly in oncology, inflammation, and infectious diseases.

The Benzophenone Scaffold: A Foundation for Drug Discovery

The diaryl ketone motif of benzophenone is a ubiquitous feature in molecules exhibiting a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2] Nature itself utilizes this framework in compounds isolated from higher plants and fungi.[1] The true power of the benzophenone scaffold lies in its synthetic tractability; the substitution patterns on its twin aryl rings can be systematically modified to fine-tune pharmacological activity, optimize ADME properties, and enhance target specificity.[1]

1.1. Introducing this compound

This compound (CAS: 31431-17-1) is a synthetic derivative featuring a specific constellation of functional groups that make it an intriguing candidate for medicinal chemistry campaigns.[3][4] Its structure combines the foundational benzophenone core with key reactive handles that can be selectively addressed.

| Property | Value | Source |

| Molecular Formula | C₁₃H₇Cl₂NO₃ | [3] |

| Molecular Weight | 296.11 g/mol | [3][4] |

| IUPAC Name | (4-chloro-3-nitrophenyl)(4-chlorophenyl)methanone | [3] |

| XLogP3 | 4.2 | [3] |

The central thesis of this guide is that the untapped potential of this compound lies not in its intrinsic activity, but in its utility as a versatile building block for constructing novel, high-value molecular entities.

Reactivity Analysis: The Synthetic Chemist's Perspective

The strategic value of this compound is rooted in the distinct reactivity of its functional groups. Understanding these sites is critical for designing logical synthetic routes.

-

The Nitro Group: This powerful electron-withdrawing group is the key to activating the molecule. Its primary value lies in its facile reduction to a primary amine (-NH₂), a nucleophilic handle essential for forming amides, sulfonamides, ureas, and for building heterocyclic rings.

-

The C4-Chlorine: The chlorine atom at the C4 position is ortho to the activating nitro group. This geometric arrangement makes it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . This allows for the introduction of a wide variety of fragments by reacting the scaffold with O-, N-, and S-based nucleophiles.

-

The C4'-Chlorine: In contrast, the chlorine on the second phenyl ring (C4') is not activated by a proximal electron-withdrawing group and is therefore relatively inert to SₙAr, enabling selective chemistry at the C4 position.

-

The Carbonyl Group: The ketone can be a site for reduction to a secondary alcohol, or it can participate in reactions such as Wittig olefination or Grignard additions, though these are less common in early-stage diversification compared to modifications of the nitro and chloro groups.

Proposed Therapeutic Applications via Strategic Derivatization

The true potential of this compound can be realized by using its reactive handles to synthesize derivatives tailored for specific therapeutic targets.

Anticancer Agents

Rationale: The benzophenone scaffold is well-established in anticancer research, with derivatives showing potent activity against various cancer cell lines.[5][6] Crucially, the presence of halogens on the phenyl rings has been shown to significantly enhance cytotoxic effects, possibly through improved binding affinity to target proteins via halogen bonds.[7] Furthermore, the nitro group itself is a feature of certain anticancer agents and can be converted into other functional groups commonly found in oncology drugs.[8]

Proposed Synthetic Strategy:

-

Reduction & Amidation: Reduce the nitro group to an amine, followed by coupling with carboxylic acids or sulfonyl chlorides known to be parts of anticancer pharmacophores. This creates a library of novel amide and sulfonamide derivatives.

-

SₙAr Diversification: Exploit the activated C4-chlorine by reacting it with a variety of nucleophiles (e.g., substituted anilines, thiophenols, small heterocyclic amines) to introduce molecular diversity and probe structure-activity relationships (SAR).

-

Heterocycle Synthesis: Use the resulting 3-amino-4-substituted benzophenone intermediate for intramolecular cyclization reactions to form fused heterocyclic systems like benzimidazoles, which are known to possess antiviral and anticancer properties.[9]

Anti-inflammatory Agents

Rationale: Certain synthetic benzophenone derivatives have demonstrated potent inhibitory effects on key pro-inflammatory cytokines such as TNF-α and IL-6.[1] The core scaffold provides an excellent starting point for developing novel anti-inflammatory molecules.

Proposed Synthetic Strategy:

-

Amine Derivatization: Following the reduction of the nitro group, the resulting aniline can be modified to mimic the structures of known anti-inflammatory 4-aminobenzophenone analogues.[1]

-

Mimicking Natural Products: Design derivatives that incorporate structural features of naturally occurring anti-inflammatory benzophenones, using the synthetic handles of the starting material to append these features.

Antimicrobial Agents

Rationale: Both benzophenones and nitroaromatic compounds have a documented history of antimicrobial activity.[1][8] The nitro group is a classic pharmacophore in drugs targeting anaerobic bacteria and protozoa. Combining these two motifs in a single scaffold is a promising strategy.

Proposed Synthetic Strategy:

-

Direct Screening: The parent molecule, this compound, could be tested for baseline antimicrobial activity.

-

Reductive Cyclization: The nitro group can be used in reductive coupling reactions to synthesize novel heterocyclic systems, such as pyrroles, which often exhibit antimicrobial properties.[10] This involves reacting the parent compound with reagents like α-bromoacetophenones in the presence of a reducing agent to build a new ring system.

Foundational Synthetic Protocols

To ensure reproducibility and scientific rigor, the following section details standardized, step-by-step protocols for the key transformations proposed.

Protocol 4.1: Selective Reduction of the Nitro Group

This protocol converts the nitro group to a primary amine, yielding (3-amino-4-chlorophenyl)(4-chlorophenyl)methanone, a key intermediate for further derivatization.

Materials:

-

This compound

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (EtOH)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, reflux condenser, magnetic stirrer

Procedure:

-

Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).

-

Reagent Addition: Add ethanol to create a slurry. To this, add Tin(II) chloride dihydrate (4.0-5.0 eq).

-

Reaction: Slowly add concentrated HCl and heat the mixture to reflux (approx. 78°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the pH is ~8.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 4.2: Nucleophilic Aromatic Substitution (SₙAr)

This protocol demonstrates the displacement of the activated C4-chlorine with a generic amine nucleophile (R-NH₂).

Materials:

-

This compound

-

Amine nucleophile (e.g., morpholine, aniline) (1.2-1.5 eq)

-

Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

-

Round-bottom flask, magnetic stirrer, nitrogen atmosphere

Procedure:

-

Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in DMF.

-

Reagent Addition: Add the amine nucleophile (1.2 eq) and the base (DIPEA, 2.0 eq).

-

Reaction: Heat the reaction mixture to 80-100°C. Monitor the reaction progress by TLC. The reaction time can vary from 4 to 24 hours depending on the nucleophilicity of the amine.

-

Work-up: After cooling, pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization or column chromatography.

Biological Evaluation Strategy

A structured, tiered approach to biological screening is essential for efficiently identifying promising lead compounds from the synthesized libraries.

Tier 1: Primary In Vitro Screening

The initial goal is to assess the general bioactivity of all newly synthesized compounds to identify "hits".

-

Anticancer Screening (MTT Assay): This colorimetric assay is a robust method for assessing a compound's effect on the metabolic activity and proliferation of cancer cells.[7]

-

Cell Seeding: Plate selected cancer cell lines (e.g., HeLa, HL-60, AGS) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of the test compounds for 48-72 hours.

-

MTT Addition & Solubilization: Add MTT solution to each well, incubate for 2-4 hours, then remove the media and add DMSO to dissolve the resulting formazan crystals.

-

Data Analysis: Measure absorbance at 570 nm. Calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) for each compound.

-

-

Antimicrobial Screening (MIC Determination): Determine the Minimum Inhibitory Concentration (MIC) against a panel of representative bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi.[11] This identifies compounds with direct antimicrobial effects.

Tier 2: Secondary & Mechanistic Assays

Compounds that show significant activity ("hits") in Tier 1 assays are advanced to more specific, target-oriented studies.

-

Mechanism of Action (for anticancer hits):

-

Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., SubG0, G2/M).[11]

-

Apoptosis Assays: Measure the activation of key apoptotic proteins like caspases-8 and -9 and assess mitochondrial membrane depolarization to confirm if the compound induces programmed cell death.[11]

-

-

Target-Based Assays (for anti-inflammatory hits):

-

Cytokine Release Assays: Use ELISA to quantify the inhibition of TNF-α or IL-6 release from stimulated immune cells (e.g., LPS-stimulated PBMCs).[1]

-

Conclusion and Future Outlook

This compound represents a classic example of a high-potential, underexplored starting material in medicinal chemistry. Its value is not in its own biological profile but in the synthetic versatility afforded by its unique combination of reactive functional groups. The strategic and selective manipulation of the nitro group and the ortho-activated chlorine atom allows for the rapid generation of diverse compound libraries. By following the proposed synthetic and biological evaluation workflows, research teams can efficiently probe new chemical space, establish clear structure-activity relationships, and potentially identify novel lead compounds for a range of therapeutic areas. This guide serves as a foundational blueprint for unlocking the latent potential of this valuable chemical scaffold.

References

-

Patel, V. R., et al. (2018). Benzophenone: a ubiquitous scaffold in medicinal chemistry. RSC Medicinal Chemistry, 9(11), 1456-1481. Available at: [Link]

-

Li, W., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. RSC Advances, 14(30), 21601-21608. Available at: [Link]

- CoLab. (n.d.). Synthesis and bioactivity investigation of benzophenone and its derivatives. CoLab.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. CID=689089. Available at: [Link]

-

Li, W., et al. (2024). Synthesis and bioactivity investigation of benzophenone and its derivatives. PMC - NIH. Available at: [Link]

-

ResearchGate. (n.d.). Examples of benzophenone derivatives in the market and their uses. ResearchGate. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4'-Dichloro-3,3'-dinitrobenzophenone. PubChem Compound Database. CID=348301. Available at: [Link]

-

NIST. (n.d.). 4-Chloro-3-nitrobenzophenone. NIST WebBook. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 4-Chloro-3-nitrobenzophenone. PubChem Compound Database. CID=41743. Available at: [Link]

- Google Patents. (n.d.). A kind of synthetic method of the chloro benzophenone of 3 nitro 4. Google Patents.

-

ResearchGate. (n.d.). Nitrobenzophenones and derivatives. 1. The synthesis and the characterization of mono and dinitrobenzophenones. ResearchGate. Available at: [Link]

- Google Patents. (n.d.). United States Patent Office. Google Patents.

- Google Patents. (n.d.). 4-Nitrobenzophenone compounds. Google Patents.

- Google Patents. (n.d.). Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone. Google Patents.

-

MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link]

-

Neo, A. G. (n.d.). Synthesis of Heterocyclic Compounds by Photochemical Cyclizations. University of Castilla–La Mancha. Available at: [Link]

-

RSC Publishing. (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. Organic & Biomolecular Chemistry. Available at: [Link]

-

Wang, M., et al. (2018). Synthesis of spiro[4.4]thiadiazole derivatives via double 1,3-dipolar cycloaddition of hydrazonyl chlorides with carbon disulfide. PMC - NIH. Available at: [Link]

-

Plant Archives. (n.d.). Synthesis of some new azo dyes derived from 4, 4' -(2, 2, 2- trichloroethane -1, 1-diyl) -bis (chlorobenzene) and their biological. Plant Archives. Available at: [Link]

-

Reports and Data. (2026). 4-Chloro-3-Nitrobenzophenone Market. Reports and Data. Available at: [Link]

-

Szałaj, N., et al. (2023). New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. PMC - NIH. Available at: [Link]

Sources

- 1. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound | C13H7Cl2NO3 | CID 689089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. Synthesis and bioactivity investigation of benzophenone and its derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and bioactivity investigation of benzophenone and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. US4483986A - 4-Nitrobenzophenone compounds - Google Patents [patents.google.com]

- 10. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

The Strategic Utility of 4,4'-Dichloro-3-nitrobenzophenone in Modern Organic Synthesis: A Technical Guide for Researchers

Introduction: Unveiling a Versatile Synthetic Intermediate

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 4,4'-Dichloro-3-nitrobenzophenone is a trifunctionalized aromatic ketone that has emerged as a highly valuable and versatile building block. Its unique arrangement of a nitro group and two chlorine atoms on a benzophenone scaffold provides a rich platform for a diverse array of chemical transformations, making it an attractive starting point for the synthesis of a wide range of organic compounds, particularly those with potential pharmaceutical applications.

The benzophenone core is a privileged structure in medicinal chemistry, found in numerous biologically active compounds.[1] The presence of the electron-withdrawing nitro group and the strategically positioned chlorine atoms in this compound imparts distinct reactivity to the molecule, allowing for selective and controlled modifications. This guide will delve into the synthesis, key chemical properties, and, most importantly, the practical applications of this compound as a cornerstone in the synthesis of complex heterocyclic systems and other valuable organic molecules.

Physicochemical Properties and Structural Attributes

A thorough understanding of the physical and chemical properties of a building block is fundamental to its effective utilization in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₇Cl₂NO₃ | [2] |

| Molecular Weight | 296.11 g/mol | [3] |

| Appearance | Pale yellow to yellow crystalline solid | |

| Melting Point | 86-90 °C | [4] |

| CAS Number | 31431-17-1 | [2] |

The structural arrangement of this compound is the key to its synthetic utility. The nitro group, positioned ortho to one of the chlorine atoms, strongly activates this specific halogen towards nucleophilic aromatic substitution (SNAr). This regioselective activation is a cornerstone of its application in building complex molecular frameworks.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is typically achieved through a two-step process, commencing with the readily available starting materials chlorobenzene and 4-chlorobenzoyl chloride.

Step 1: Friedel-Crafts Acylation for the Synthesis of 4,4'-Dichlorobenzophenone

The initial step involves a classic Friedel-Crafts acylation reaction between chlorobenzene and 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[5]

Experimental Protocol: Synthesis of 4,4'-Dichlorobenzophenone [5]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, a suspension of anhydrous aluminum chloride (0.125-0.196 mol) in chlorobenzene (0.138-0.173 mol) is prepared at room temperature.

-

Addition of Acyl Chloride: The mixture is heated to 50°C, and 4-chlorobenzoyl chloride (0.115 mol) is added dropwise from the dropping funnel.

-

Reaction: Upon completion of the addition, the reaction mixture is heated to 120-150°C and maintained at this temperature for 8 hours.

-

Work-up: The reaction is quenched by carefully pouring the mixture into ice water. The resulting solid is collected by filtration and washed with water until neutral.

-

Purification: The crude product is recrystallized from ethanol to yield white, hexagonal flaky crystals of 4,4'-dichlorobenzophenone.

Caption: Workflow for the synthesis of 4,4'-dichlorobenzophenone.

Step 2: Selective Mononitration of 4,4'-Dichlorobenzophenone

The second step involves the nitration of the synthesized 4,4'-dichlorobenzophenone. To achieve selective mononitration and favor the formation of the 3-nitro isomer, careful control of reaction conditions is crucial. The electron-withdrawing benzoyl group directs the incoming nitro group to the meta position on the unsubstituted ring. However, the existing chloro substituent on the other ring also influences the regioselectivity. The following protocol is adapted from a procedure for dinitration, with adjusted stoichiometry to favor mononitration.[6]

Experimental Protocol: Synthesis of this compound (Adapted from[6])

-

Dissolution: In a flask equipped with a stirrer and a dropping funnel, dissolve 4,4'-dichlorobenzophenone (0.02 mol) in concentrated sulfuric acid (0.158-0.194 mol) while maintaining the temperature at 20°C.

-

Nitrating Mixture: Prepare a nitrating mixture by carefully adding concentrated nitric acid (0.02-0.022 mol, a slight excess for mononitration) to concentrated sulfuric acid (0.054-0.059 mol).

-

Nitration: Slowly add the nitrating mixture dropwise to the solution of 4,4'-dichlorobenzophenone, keeping the temperature below 30°C.

-

Reaction: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 30-40°C) for a defined period (e.g., 1-3 hours), monitoring the reaction progress by TLC.

-

Work-up: Upon completion, the reaction mixture is poured onto crushed ice, and the precipitated solid is collected by filtration.

-

Purification: The crude product is washed with water until neutral and then recrystallized from a suitable solvent such as ethanol to afford this compound.

Caption: Workflow for the selective mononitration.

Applications in the Synthesis of Heterocyclic Scaffolds

The true value of this compound lies in its ability to serve as a versatile precursor for a variety of complex organic molecules, particularly nitrogen-containing heterocycles that are of significant interest in drug discovery.

Synthesis of 2-Aminobenzophenone Derivatives

A key transformation of this compound is the selective nucleophilic aromatic substitution of the chlorine atom at the 4-position, which is activated by the ortho-nitro group. This reaction provides a straightforward route to 2-aminobenzophenone derivatives.

Following the substitution, the nitro group can be readily reduced to an amino group using standard reducing agents such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation. This reduction is a critical step in the synthesis of many heterocyclic systems.

Experimental Protocol: Synthesis of 2-Amino-4'-chloro-3-nitrobenzophenone and subsequent reduction

-

Nucleophilic Aromatic Substitution:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, DMF).

-

Add an excess of the desired amine (e.g., ammonia, a primary amine, or a secondary amine).

-

Heat the reaction mixture to a temperature that facilitates the substitution (e.g., 80-120°C) and monitor by TLC.

-

Upon completion, cool the reaction mixture and precipitate the product by adding water.

-

Collect the solid by filtration, wash with water, and purify by recrystallization.

-

-

Reduction of the Nitro Group:

-

Suspend the synthesized 2-amino-4'-chloro-3-nitrobenzophenone derivative in a suitable solvent (e.g., ethanol, acetic acid).

-

Add a reducing agent such as tin(II) chloride dihydrate or iron powder.

-

If using a metal in acid, add a mineral acid like hydrochloric acid.

-

Heat the reaction mixture to reflux for several hours until the reduction is complete (monitored by TLC).

-

Cool the reaction, neutralize the acid, and extract the product with an organic solvent.

-

Dry the organic layer and evaporate the solvent to obtain the desired 2,3-diaminobenzophenone derivative.

-

Caption: General synthetic route to 2,3-diaminobenzophenone derivatives.

Gateway to Benzodiazepines and Quinazolines

2-Aminobenzophenones are well-established precursors for the synthesis of 1,4-benzodiazepines, a class of compounds with significant therapeutic applications, including anxiolytic, anticonvulsant, and sedative properties.[7] The general approach involves the reaction of the 2-aminobenzophenone with an amino acid or its derivative, followed by cyclization.

Similarly, the 2-aminobenzophenone scaffold can be utilized to construct quinazoline and quinazolinone ring systems, which are present in a wide range of biologically active molecules, including anticancer and antimicrobial agents. The synthesis often involves condensation with a one-carbon source, such as formamide or an orthoester, followed by cyclization.

Caption: Synthetic utility of 2-aminobenzophenones.

Case Study: A Precursor to Neurokinin-1 (NK₁) Receptor Antagonists

While a direct marketed drug synthesized from this compound is not readily identifiable in the public domain, its structural motifs are present in precursors to important classes of therapeutic agents. For instance, substituted benzophenones are key intermediates in the synthesis of neurokinin-1 (NK₁) receptor antagonists, which are used in the management of chemotherapy-induced nausea and vomiting. The general synthetic strategies for these antagonists often involve the construction of complex heterocyclic systems where a substituted benzophenone serves as a foundational element. The functional handles on this compound make it an ideal candidate for elaboration into such complex structures.

Conclusion: A Strategic Asset in the Synthetic Chemist's Toolbox

This compound represents a powerful and versatile building block for organic synthesis. Its well-defined reactivity, particularly the regioselective activation of one of its chlorine atoms towards nucleophilic substitution, provides a reliable entry point for the construction of complex molecular architectures. The ability to readily convert this compound into a variety of aminobenzophenone derivatives opens the door to the synthesis of a plethora of pharmaceutically relevant heterocyclic scaffolds, including benzodiazepines and quinazolines. As the demand for novel and effective therapeutic agents continues to grow, the strategic utilization of such versatile and readily accessible building blocks will remain a cornerstone of modern drug discovery and development.

References

- CN104478744B - Preparation method of 4,4'-dihydroxy-3,3'-diamino diphenyl ketone.

-

Nowacki, M., & Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. Available at: [Link]

-

PrepChem. (n.d.). Synthesis of 4,4'-dichlorobenzophenone. Retrieved from [Link]

-

Nowacki, M., & Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. Available at: [Link]

-

Shirai, J., Yamaoka, M., Imamiya, E., Nakamura, M., Tarui, N., Hashimoto, T., & Ikeura, Y. (2011). 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis. Bioorganic & Medicinal Chemistry, 19(17), 5175-5182. Available at: [Link]

-

Li, Z., et al. (2021). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. RSC Advances, 11(33), 20485-20490. Available at: [Link]

-

Nowacki, M., & Dawidowski, M. (2024). The methods of synthesis of 2-aminobenzophenones — key precursors of 1,4-benzodiazepines. Prospects in Pharmaceutical Sciences. Available at: [Link]

-